molecular formula C13H11ClO B14662046 1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene CAS No. 51911-83-2

1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene

Katalognummer: B14662046
CAS-Nummer: 51911-83-2
Molekulargewicht: 218.68 g/mol
InChI-Schlüssel: QCVHCFDJWWWDAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene is a chemical compound known for its unique structure and properties It consists of a naphthalene ring bonded to a 2-chloroprop-2-en-1-yloxy group

Vorbereitungsmethoden

The synthesis of 1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene typically involves the reaction of naphthol with 2-chloroprop-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloroprop-2-en-1-yloxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the double bond in the 2-chloroprop-2-en-1-yloxy group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

51911-83-2

Molekularformel

C13H11ClO

Molekulargewicht

218.68 g/mol

IUPAC-Name

1-(2-chloroprop-2-enoxy)naphthalene

InChI

InChI=1S/C13H11ClO/c1-10(14)9-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,1,9H2

InChI-Schlüssel

QCVHCFDJWWWDAH-UHFFFAOYSA-N

Kanonische SMILES

C=C(COC1=CC=CC2=CC=CC=C21)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.